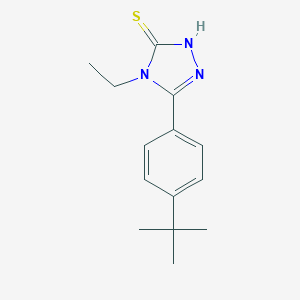
5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H19N3S and its molecular weight is 261.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 174573-98-9) is a member of the triazole family known for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula C14H19N3S and features a triazole ring substituted with a tert-butylphenyl group and an ethyl group. Its structure contributes to its biological activities, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antifungal and antiviral properties.
Antifungal Activity
A study highlighted the compound's effectiveness against several fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. The compound demonstrated high inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL depending on the strain tested. Table 1 summarizes its antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Aspergillus flavus | 20 |
| Mucor species | 30 |
| Aspergillus niger | 25 |
| Aspergillus fumigatus | 50 |
This antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity .
Antiviral Activity
Preliminary studies also indicate potential antiviral properties. The compound was tested against various viral strains, showing moderate activity with IC50 values around 45 µM. The mechanism appears to involve interference with viral replication processes, although further investigations are necessary to elucidate specific pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal growth and viral replication.
- Disruption of Membrane Integrity : By affecting the synthesis of essential membrane components like ergosterol, it compromises the structural integrity of fungal cells.
- Modulation of Immune Response : Some studies suggest that triazole derivatives can modulate host immune responses, enhancing resistance against infections.
Case Studies
A notable case study involved the use of this compound in combination therapies for treating fungal infections resistant to standard treatments. The combination of this compound with established antifungals resulted in synergistic effects that significantly lowered MIC values compared to monotherapy .
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-5-17-12(15-16-13(17)18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFYXFVWCIUKDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352448 |
Source


|
| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174573-98-9 |
Source


|
| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














